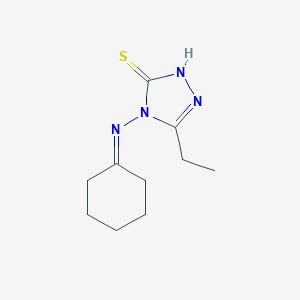
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol (CHET) is a compound that has gained significant attention in recent years due to its potential applications in scientific research. CHET is a thiol-containing triazole derivative that has shown promising results in various studies related to biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group of this compound and the target molecule. This covalent bond formation results in a change in the fluorescence properties of this compound, allowing for the detection of thiols in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. In a study conducted on rats, this compound was found to reduce the levels of inflammatory markers, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, this compound has been shown to protect against oxidative stress-induced damage in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol is its high sensitivity and selectivity for thiols, making it an ideal fluorescent probe for the detection of thiols in biological systems. Additionally, this compound is relatively easy to synthesize and has been shown to have low toxicity in various cell types. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol, including the development of new synthetic methods for this compound and its derivatives, the optimization of this compound for use in various biological systems, and the investigation of the potential therapeutic applications of this compound in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with other molecules in biological systems.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various fields of scientific research. Its high sensitivity and selectivity for thiols make it an ideal fluorescent probe for the detection of thiols in biological systems. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of cyclohexylidene hydrazine with ethyl isothiocyanate. The reaction is carried out in the presence of triethylamine and results in the formation of this compound as a yellowish solid. The purity of this compound can be improved by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-(cyclohexylideneamino)-5-ethyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of thiols in biological systems. This compound has also been used to study the redox properties of thiols and their role in cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C10H16N4S |
|---|---|
Molekulargewicht |
224.33 g/mol |
IUPAC-Name |
4-(cyclohexylideneamino)-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H16N4S/c1-2-9-11-12-10(15)14(9)13-8-6-4-3-5-7-8/h2-7H2,1H3,(H,12,15) |
InChI-Schlüssel |
JMGDUXSNZYFSQL-UHFFFAOYSA-N |
SMILES |
CCC1=NNC(=S)N1N=C2CCCCC2 |
Kanonische SMILES |
CCC1=NNC(=S)N1N=C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)

![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)

![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)